

Spectroscopic Analysis of 2-Amino-3-(4-aminophenyl)propanoic Acid: A Technical Guide

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Compound of Interest

Compound Name:	2-Amino-3-(4-aminophenyl)propanoic acid
Cat. No.:	B556570

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This technical guide provides an in-depth analysis of the spectroscopic properties of **2-Amino-3-(4-aminophenyl)propanoic acid**, a phenylalanine derivative of significant interest in various research and development domains. This document outlines the expected spectroscopic characteristics based on available data for the compound and its structural analogs, details the experimental protocols for acquiring such data, and presents a logical workflow for its comprehensive spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques for the analysis of **2-Amino-3-(4-aminophenyl)propanoic acid**. It is important to note that while extensive data for structurally similar compounds is available, complete, publicly accessible spectral data for **2-Amino-3-(4-aminophenyl)propanoic acid** is limited. The data presented is a combination of available information and predicted values based on analogous structures.

Table 1: ^1H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.0-7.2	Doublet	2H	Aromatic C-H (ortho to -CH ₂ -)
~6.6-6.8	Doublet	2H	Aromatic C-H (ortho to -NH ₂)
~3.9-4.1	Triplet	1H	α -CH
~2.9-3.2	Doublet	2H	β -CH ₂
(Broad Signal)	Singlet	2H	Ar-NH ₂
(Broad Signal)	Singlet	2H	α -NH ₂
(Broad Signal)	Singlet	1H	-COOH

Note: Predicted values are based on the analysis of structurally similar compounds. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Table 2: ^{13}C NMR Spectral Data

A ^{13}C NMR spectrum for 2-amino-3-(4-aminophenyl)propionic acid is available on SpectraBase, however, access to the full spectrum requires a subscription.[\[1\]](#) Based on the structure and data for analogous compounds, the following chemical shifts can be anticipated:

Chemical Shift (δ) ppm	Assignment
~175-180	-COOH
~145	Aromatic C-NH ₂
~130	Aromatic C-H
~128	Aromatic C-CH ₂
~115	Aromatic C-H
~55-60	α -CH
~35-40	β -CH ₂

Table 3: FT-IR Spectral Data (Characteristic Absorptions)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3500	Strong, Broad	N-H and O-H stretching
3000-3100	Medium	Aromatic C-H stretching
2850-2960	Medium	Aliphatic C-H stretching
~1700-1725	Strong	C=O stretching (Carboxylic Acid)
~1600	Strong	N-H bending (Amino group)
~1500-1600	Medium-Strong	Aromatic C=C stretching
~1200-1300	Medium	C-N stretching
~800-850	Strong	para-disubstituted benzene C-H bending

Note: The IR spectrum of the closely related compound 3-(4-aminophenyl)propionic acid shows characteristic peaks in these regions.

Table 4: Mass Spectrometry Data

The molecular weight of **2-Amino-3-(4-aminophenyl)propanoic acid** is 180.20 g/mol. In a typical electrospray ionization mass spectrum (ESI-MS), the following ions would be expected:

m/z	Ion
181.21	[M+H] ⁺
203.19	[M+Na] ⁺
179.19	[M-H] ⁻

Note: The fragmentation pattern would provide further structural information. A mass spectrum for the structural analog DL-Tyrosine is available in the NIST WebBook for reference.[\[2\]](#)

Table 5: UV-Vis Spectroscopic Data

Aromatic amino acids exhibit characteristic UV absorption. For **2-Amino-3-(4-aminophenyl)propanoic acid**, the presence of the aminophenyl group is expected to result in a maximum absorption (λ_{max}) in the range of 270-280 nm.

λ_{max} (nm)	Solvent
~275	Water or neutral buffer

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for amino acid analysis and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Methodology:

- Sample Preparation:

- Dissolve 5-10 mg of **2-Amino-3-(4-aminophenyl)propanoic acid** in approximately 0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired information (e.g., exchangeable protons).
- Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.
- Transfer the solution to a 5 mm NMR tube.

- Data Acquisition:
 - Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - For ¹H NMR, standard parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. A larger spectral width (e.g., 200-220 ppm) is required.
- Data Processing and Analysis:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase and baseline correct the spectra.
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **2-Amino-3-(4-aminophenyl)propanoic acid** sample directly onto the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing and Analysis:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
 - Identify the characteristic absorption bands and assign them to specific functional groups based on their position, intensity, and shape.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Methodology (Electrospray Ionization - ESI):

- Sample Preparation:
 - Prepare a dilute solution of **2-Amino-3-(4-aminophenyl)propanoic acid** (typically 1-10 $\mu\text{g/mL}$) in a solvent compatible with ESI-MS, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 μ L/min).
 - Acquire the mass spectrum in either positive or negative ion mode over a relevant m/z range (e.g., 100-500).
 - Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to obtain a stable and intense signal.
- Data Processing and Analysis:
 - Identify the molecular ion peak (e.g., $[M+H]^+$ or $[M-H]^-$) to confirm the molecular weight.
 - Analyze the isotopic pattern of the molecular ion to support the elemental composition.
 - If fragmentation data is acquired (MS/MS), analyze the fragment ions to deduce structural information.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption.

Methodology:

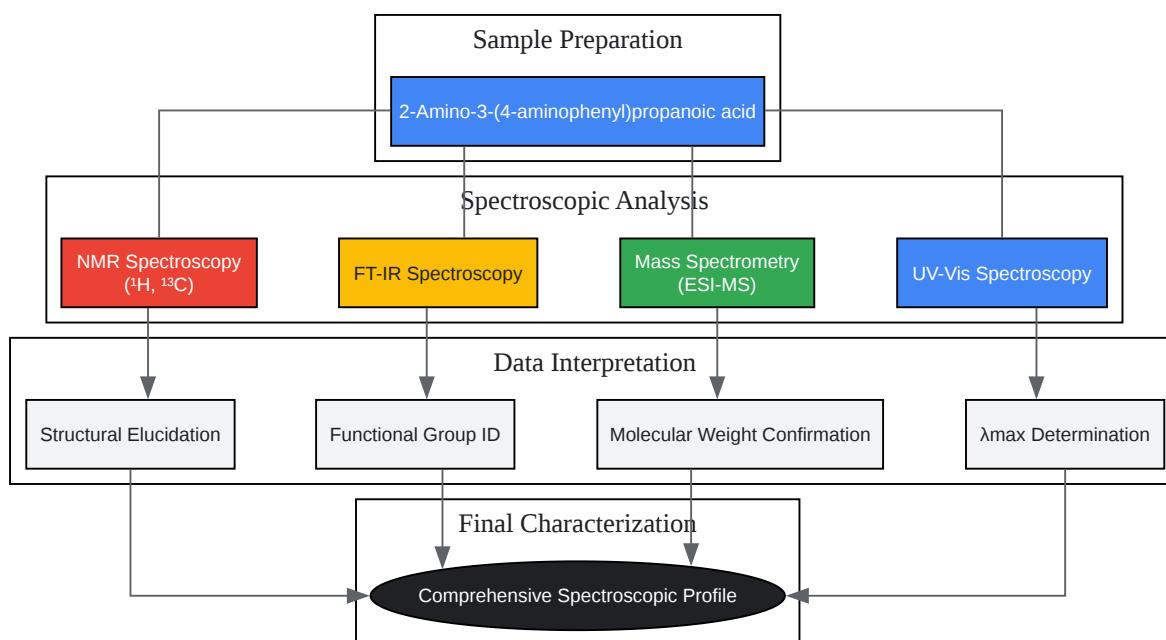
- Sample Preparation:
 - Prepare a dilute solution of **2-Amino-3-(4-aminophenyl)propanoic acid** in a UV-transparent solvent (e.g., water, ethanol, or a buffer solution). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_{max} .
 - Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.
- Data Acquisition:
 - Record a baseline spectrum with the solvent-filled cuvette in the beam path.
 - Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

- Data Processing and Analysis:

- The instrument software will automatically subtract the baseline from the sample spectrum.
- Identify the wavelength of maximum absorbance (λ_{max}).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound like **2-Amino-3-(4-aminophenyl)propanoic acid**.



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Caption: Workflow for the spectroscopic analysis of **2-Amino-3-(4-aminophenyl)propanoic acid**.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Amino-3-(4-aminophenyl)propanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b556570#spectroscopic-analysis-of-2-amino-3-4-aminophenyl-propanoic-acid>]

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